molecular formula C12H9N3O2 B7765779 (5E)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione

(5E)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione

Cat. No.: B7765779
M. Wt: 227.22 g/mol
InChI Key: WJZHVBZSCOLDKV-BJMVGYQFSA-N
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Description

(5E)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione is a synthetic organic compound that features an indole moiety linked to an imidazolidine-2,4-dione structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione typically involves the condensation of an indole derivative with an imidazolidine-2,4-dione precursor. Common reagents might include aldehydes or ketones to form the methylene bridge. Reaction conditions often involve acidic or basic catalysts to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the imidazolidine ring, potentially opening it or modifying its oxidation state.

    Substitution: Substitution reactions might occur at the indole ring, where electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various functionalized derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with indole and imidazolidine structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, these compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (5E)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The indole moiety might engage in π-π stacking or hydrogen bonding, while the imidazolidine ring could participate in coordination with metal ions or other functional groups.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(1H-indol-3-ylmethylidene)thiazolidine-2,4-dione: Similar structure but with a thiazolidine ring.

    (5E)-5-(1H-indol-3-ylmethylidene)pyrrolidine-2,4-dione: Similar structure but with a pyrrolidine ring.

Uniqueness

The uniqueness of (5E)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione lies in its specific combination of the indole and imidazolidine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(5E)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,13H,(H2,14,15,16,17)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZHVBZSCOLDKV-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C/3\C(=O)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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